
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound belongs to the family of naphthalene derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide involves the inhibition of various enzymes and pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. The compound also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines and prostaglandins. The compound also induces apoptosis in cancer cells and inhibits bacterial growth. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various studies. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide. One potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the exploration of the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.
In conclusion, (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is a synthetic compound that has shown potential therapeutic applications in various scientific research. The compound has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been investigated for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has been reported in various scientific literature. One of the methods involves the reaction of 4-butoxy-3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 1-naphthylamine to obtain (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide.
Aplicaciones Científicas De Investigación
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has been studied for its potential therapeutic applications in various scientific research. Studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-3-4-14-30-23-13-12-18(16-24(23)29-2)15-20(17-26)25(28)27-22-11-7-9-19-8-5-6-10-21(19)22/h5-13,15-16H,3-4,14H2,1-2H3,(H,27,28)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLGZMDKNYXDHT-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2639467.png)
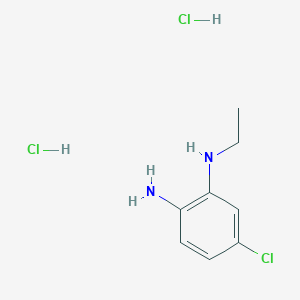
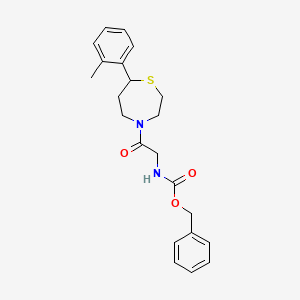
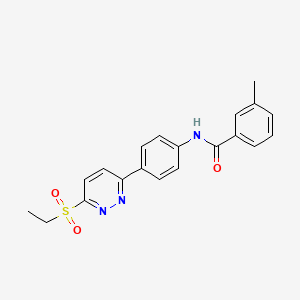
![3-benzyl-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639472.png)
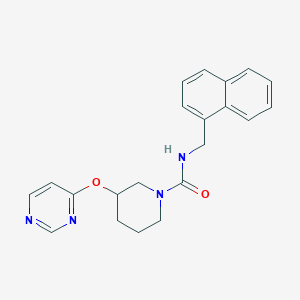
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)
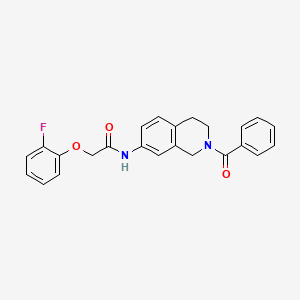
![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2639477.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2639478.png)
![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate](/img/structure/B2639489.png)